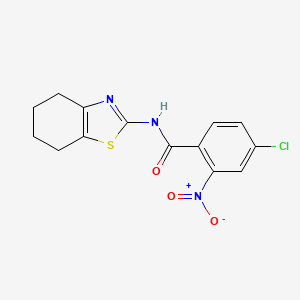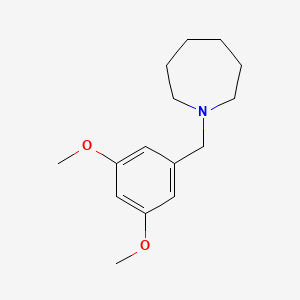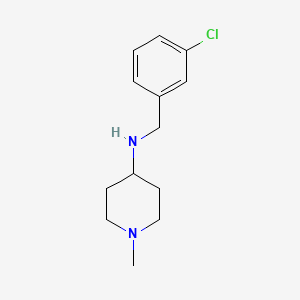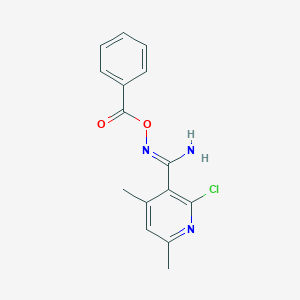
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine, also known as DMNPY, is a chemical compound that has been extensively researched for its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to inhibit the activity of the enzyme AKT, which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and physical properties. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well characterized, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its effects on cancer cells and inflammation. Another area of research could focus on optimizing its pharmacological properties, such as its bioavailability and toxicity. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine could be tested in preclinical and clinical trials as a potential therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine can be synthesized through a multi-step process involving the reaction of 4-methyl-6-chloro-2-(4-nitrophenoxy)pyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-9-15(24-14-6-4-13(5-7-14)21(22)23)18-16(17-10)20-12(3)8-11(2)19-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDPVWWBHHYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)
![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)



![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
